N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor
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Overview
Description
N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a difluorophenylcyclopropyl group and a chlorinated pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor typically involves multiple steps, including the formation of the difluorophenylcyclopropyl group and the chlorinated pyrimidine ring. Common reagents used in these reactions include halogenating agents, cyclopropanating agents, and various catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor may include other difluorophenylcyclopropyl derivatives and chlorinated pyrimidine compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C34H50ClN9O8S2 |
---|---|
Molecular Weight |
812.4 g/mol |
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-[[5-[[3-[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-6-chloro-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C34H50ClN9O8S2/c1-7-13-53-31-38-27(35)21(28(39-31)36-17-15-19(47-11-9-45)25-23(17)49-33(3,4)51-25)37-29-22-30(41-32(40-29)54-14-8-2)44(43-42-22)18-16-20(48-12-10-46)26-24(18)50-34(5,6)52-26/h17-20,23-26,45-46H,7-16H2,1-6H3,(H,36,38,39)(H,37,40,41)/t17-,18-,19+,20+,23+,24+,25-,26-/m1/s1 |
InChI Key |
TZJWGCWKJNSENE-CQASVOJLSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO)NC5=C(N=C(N=C5Cl)SCCC)N[C@@H]6C[C@@H]([C@@H]7[C@H]6OC(O7)(C)C)OCCO |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5=C(N=C(N=C5Cl)SCCC)NC6CC(C7C6OC(O7)(C)C)OCCO |
Origin of Product |
United States |
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